Cas no 2034232-33-0 (N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-2H-1,3-benzodioxole-5-carboxamide)

N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-2H-1,3-benzodioxole-5-carboxamide
- N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide
- F6573-3139
- 2034232-33-0
- AKOS032463985
- N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,3-benzodioxole-5-carboxamide
-
- Inchi: 1S/C15H17N3O4/c19-15(12-1-2-13-14(9-12)22-11-21-13)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8,11H2,(H,17,19)
- InChI Key: MRAJFCQBFKQQOF-UHFFFAOYSA-N
- SMILES: O(CCNC(C1C=CC2=C(C=1)OCO2)=O)CCN1C=NC=C1
Computed Properties
- Exact Mass: 303.12190603g/mol
- Monoisotopic Mass: 303.12190603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 74.6Ų
N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-2H-1,3-benzodioxole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-3139-20μmol |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-20mg |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-30mg |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-25mg |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-10μmol |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-40mg |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-5μmol |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-2mg |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-10mg |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-3139-50mg |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide |
2034232-33-0 | 50mg |
$160.0 | 2023-09-08 |
N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-2H-1,3-benzodioxole-5-carboxamide Related Literature
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
Additional information on N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-2H-1,3-benzodioxole-5-carboxamide
Comprehensive Overview of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS No. 2034232-33-0)
The compound N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide, identified by its CAS No. 2034232-33-0, is a chemically synthesized molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining an imidazole ring with a benzodioxole moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of enzymatic activity and receptor interactions, which could pave the way for novel drug development.
In recent years, the demand for small-molecule inhibitors and bioactive compounds has surged, driven by advancements in precision medicine and targeted therapies. N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide aligns with this trend due to its potential role in modulating cellular pathways. Its imidazole component is known for its ability to interact with metal ions and participate in hydrogen bonding, making it a versatile scaffold in drug design. Meanwhile, the benzodioxole group contributes to its metabolic stability and bioavailability, key factors in pharmacokinetics.
The synthesis of CAS No. 2034232-33-0 involves multi-step organic reactions, often starting with the functionalization of the benzodioxole core followed by the introduction of the imidazole-containing side chain. This process requires careful optimization to ensure high yield and purity, as impurities can significantly affect the compound's biological activity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the final product and confirm its structural integrity.
One of the most frequently searched questions regarding this compound is its potential therapeutic applications. Preliminary studies suggest that N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide may exhibit activity against certain enzymes involved in inflammatory and neurodegenerative diseases. For instance, its ability to inhibit specific kinases or proteases could make it a valuable tool in treating conditions like Alzheimer's or rheumatoid arthritis. However, further in vitro and in vivo studies are needed to validate these hypotheses.
Another area of interest is the compound's structure-activity relationship (SAR). Researchers are keen to understand how modifications to the imidazole or benzodioxole groups affect its biological properties. Computational modeling and molecular docking studies have been employed to predict its binding affinity with various targets, providing insights for future analog design. Such efforts are crucial for optimizing the compound's efficacy and reducing potential off-target effects.
From a commercial perspective, CAS No. 2034232-33-0 is primarily available through specialized chemical suppliers catering to research institutions and pharmaceutical companies. Its price and availability can vary depending on the scale of production and purity requirements. Researchers often seek custom synthesis services to obtain derivatives or isotopically labeled versions for advanced studies. The growing interest in high-throughput screening and fragment-based drug discovery has further increased the demand for such compounds.
In conclusion, N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2H-1,3-benzodioxole-5-carboxamide represents a fascinating example of modern medicinal chemistry. Its dual functionality, combining an imidazole and benzodioxole scaffold, offers numerous possibilities for drug development. As the scientific community continues to explore its potential, this compound may soon find its place in the next generation of therapeutics. For those interested in its applications, staying updated with the latest peer-reviewed journals and patent filings is highly recommended.
2034232-33-0 (N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-2H-1,3-benzodioxole-5-carboxamide) Related Products
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)


